Tert-butyl 3-(3-bromopyridin-4-yl)-3-hydroxyazetidine-1-carboxylate
Description
Tert-butyl 3-(3-bromopyridin-4-yl)-3-hydroxyazetidine-1-carboxylate is a bicyclic compound featuring an azetidine ring fused with a 3-bromopyridine moiety. The tert-butyl carbamate group at the 1-position provides steric protection and enhances metabolic stability, while the 3-hydroxyazetidine and 3-bromopyridin-4-yl substituents confer unique electronic and steric properties.
Properties
Molecular Formula |
C13H17BrN2O3 |
|---|---|
Molecular Weight |
329.19 g/mol |
IUPAC Name |
tert-butyl 3-(3-bromopyridin-4-yl)-3-hydroxyazetidine-1-carboxylate |
InChI |
InChI=1S/C13H17BrN2O3/c1-12(2,3)19-11(17)16-7-13(18,8-16)9-4-5-15-6-10(9)14/h4-6,18H,7-8H2,1-3H3 |
InChI Key |
RCKJUNAPOPIKQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C2=C(C=NC=C2)Br)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(3-bromopyridin-4-yl)-3-hydroxyazetidine-1-carboxylate typically involves multiple steps. One common method includes the reaction of 3-bromopyridine with tert-butyl 3-hydroxyazetidine-1-carboxylate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(3-bromopyridin-4-yl)-3-hydroxyazetidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The hydroxy group in the azetidine ring can be oxidized to form a ketone or aldehyde.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the pyridine ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiolate, or alkoxide salts. The reactions are typically carried out in polar aprotic solvents such as DMF or DMSO.
Oxidation Reactions: Oxidizing agents like potassium permanganate, chromium trioxide, or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted pyridine derivatives.
Oxidation Reactions: Products include ketones or aldehydes derived from the hydroxyazetidine ring.
Reduction Reactions: Products include reduced pyridine derivatives or dehalogenated compounds.
Scientific Research Applications
Tert-butyl 3-(3-bromopyridin-4-yl)-3-hydroxyazetidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving azetidine and pyridine derivatives.
Mechanism of Action
The mechanism of action of tert-butyl 3-(3-bromopyridin-4-yl)-3-hydroxyazetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The bromopyridine moiety can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The hydroxyazetidine ring may also play a role in the compound’s biological activity by interacting with specific proteins or nucleic acids.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
a) Tert-butyl 3-hydroxyazetidine-1-carboxylate
- Structure : Lacks the 3-bromopyridin-4-yl group, featuring only a hydroxyl substituent on the azetidine ring.
- Synthesis : Prepared via deprotection of 1-benzhydrylazetidin-3-ol hydrochloride using sodium carbonate and dichloromethane, achieving a 90.8% yield .
b) Tert-butyl 3-oxoazetidine-1-carboxylate
- Structure : Contains a ketone (oxo) group instead of the hydroxyl and bromopyridine moieties.
- Synthesis : Synthesized by oxidizing tert-butyl 3-hydroxyazetidine-1-carboxylate using TEMPO and NaOCl .
- Key Differences : The oxo group increases electrophilicity, enabling participation in nucleophilic additions or reductions, unlike the bromopyridine-containing analogue.
c) Tert-butyl 3-(methoxymethyl)-3-hydroxyazetidine-1-carboxylate
- Structure : Features a methoxymethyl group instead of bromopyridine.
- Synthesis : Derived via coupling reactions using EDCI-HCl, followed by HPLC purification .
d) S26 Series Compounds (e.g., tert-butyl 2-((azetidin-3-yloxy)methyl)-3-methylbutanoate)
- Structure: Incorporates a butanoate side chain instead of bromopyridine.
- Synthesis : Involves alkylation with NaH and TBAF-mediated deprotection .
Physicochemical and Reactivity Comparisons
Stability and Metabolic Considerations
- Tert-Butyl Group : Enhances metabolic stability across all compounds by shielding the carbamate from enzymatic hydrolysis .
- Enzyme Induction : Unlike 2(3)-tert-butyl-4-hydroxyanisole (BHA), which elevates glutathione S-transferase activity , the tert-butyl carbamate group in these compounds is unlikely to induce metabolic enzymes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
